Gomisin D
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Overview
Description
Gomisin D is a natural product found in Schisandra chinensis and Kadsura coccinea with data available.
Scientific Research Applications
Pharmacokinetics and Bioavailability
- Gomisin D, isolated from Fructus Schisandra, has potential as an antidiabetic and anti-Alzheimer's agent. A rapid ultra-performance liquid chromatography/tandem mass spectrometry method (UPLC-MS/MS) was developed to quantify gomisin D in rat plasma. This method assisted in understanding the pharmacokinetic characteristics and bioavailability of gomisin D, indicating its promise as an intragastrical medication (Zheng et al., 2019).
Anti-Allergic Effects
- Gomisin N, a bioactive compound from Schizandra chinensis, shows significant anti-allergic properties. It inhibits inflammatory cytokine expression in bone marrow-derived mast cells (BMMC), highlighting its potential in treating allergies (Chae et al., 2011).
Neuroprotective Properties
- Gomisin A, derived from Schizandra chinesis, exhibits neuroprotective properties. It reverses scopolamine-induced memory impairments in mice and inhibits acetylcholinesterase activity, suggesting potential benefits for cognitive impairment treatments (Kim et al., 2006).
Anti-Cancer Activities
- Studies have shown that Gomisin A and other derivatives like Gomisin N and Gomisin G exhibit anti-cancer activities. They inhibit the growth of various cancer cells, including colorectal cancer, triple-negative breast cancer, and inhibit the Wnt/β-catenin signaling pathway, a crucial pathway in colorectal cancer development (Kee et al., 2018; Maharjan et al., 2018; Kang et al., 2012).
Role in Obesity and Metabolic Disorders
- Gomisin N and other lignans from Schisandra chinensis have been investigated for their roles in obesity and metabolic disorders. They inhibit adipogenesis and can prevent high-fat diet-induced obesity, suggesting potential as therapeutic agents for obesity (Jang et al., 2017).
Hepatoprotective and Antioxidant Effects
- Gomisin A and other related compounds have shown hepatoprotective and antioxidant effects. They protect against liver and kidney damage and reduce oxidative stress, indicating their potential use in treating liver and kidney diseases (Hwang et al., 2013; Kim et al., 2014).
Dermatological Applications
- Gomisin N has been studied for its effects on melanogenesis, showing potential in dermatological applications. It inhibits melanin synthesis, suggesting its use in skin-related disorders (Chae et al., 2017).
Cardiovascular Effects
- Gomisin A induces Ca2+-dependent activation of endothelial nitric oxide synthase (eNOS) in human coronary artery endothelial cells, contributing to vasorelaxation and potential cardiovascular benefits (Park et al., 2009).
properties
Product Name |
Gomisin D |
---|---|
Molecular Formula |
C28H34O10 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(11R,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |
InChI |
InChI=1S/C28H34O10/c1-13-8-15-9-18-22(37-12-36-18)24-19(15)20-16(10-17(32-5)21(33-6)23(20)34-7)25(27(13,3)30)38-26(29)28(4,31)14(2)11-35-24/h9-10,13-14,25,30-31H,8,11-12H2,1-7H3/t13-,14+,25-,27-,28+/m0/s1 |
InChI Key |
VLLFEMVDMFTBHG-KMIFWYFFSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5[C@@H]([C@@]1(C)O)OC(=O)[C@]([C@@H](CO4)C)(C)O)OC)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |
synonyms |
gomisin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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